

Spectroscopic Profiling of 2-Fluoro-5-sulfamoylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-sulfamoylbenzoic acid

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Introduction

2-Fluoro-5-sulfamoylbenzoic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. Its structural features, including a fluorinated aromatic ring, a carboxylic acid, and a sulfonamide group, contribute to its unique physicochemical properties and biological activity. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for structure elucidation, purity assessment, and quality control. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Fluoro-5-sulfamoylbenzoic acid**, based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring this data are also presented.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **2-Fluoro-5-sulfamoylbenzoic acid**, the following data tables are compiled from the analysis of analogous compounds, including 2-halobenzoic acids, fluorinated benzoic acids, and sulfamoylbenzoic acid derivatives. These tables provide a reliable estimation of the expected spectral features.

¹H NMR (Proton NMR) Data (400 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~13.5	br s	1H	COOH	Chemical shift can be variable and concentration-dependent.
~8.2 - 8.0	m	1H	Ar-H	Aromatic proton ortho to the carboxylic acid group.
~7.8 - 7.6	m	1H	Ar-H	Aromatic proton ortho to the sulfamoyl group.
~7.5 - 7.3	m	1H	Ar-H	Aromatic proton ortho to the fluorine atom.
~7.4	s	2H	SO ₂ NH ₂	Chemical shift can be variable.

¹³C NMR (Carbon NMR) Data (100 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment	Notes
~166	C=O	Carboxylic acid carbonyl carbon.
~162 (d, $^1J_{CF} \approx 250$ Hz)	C-F	Carbon directly attached to fluorine, showing a large coupling constant.
~140	C-SO ₂ NH ₂	Aromatic carbon attached to the sulfamoyl group.
~135	C-COOH	Aromatic carbon attached to the carboxylic acid group.
~132	Ar-CH	Aromatic methine carbon.
~128	Ar-CH	Aromatic methine carbon.
~118 (d, $^2J_{CF} \approx 20$ Hz)	Ar-CH	Aromatic methine carbon ortho to the fluorine, showing a smaller coupling constant.

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3400-2500	Broad	O-H Stretch	Carboxylic Acid
~3350, ~3250	Medium	N-H Stretch	Sulfonamide
~1700	Strong	C=O Stretch	Carboxylic Acid
~1600, ~1480	Medium-Strong	C=C Stretch	Aromatic Ring
~1340, ~1160	Strong	S=O Asymmetric & Symmetric Stretch	Sulfonamide
~1250	Medium	C-O Stretch	Carboxylic Acid
~1220	Medium	C-F Stretch	Aryl Fluoride

MS (Mass Spectrometry) Data (Electrospray Ionization - ESI)

m/z (Mass-to-Charge Ratio)	Ion	Notes
218.0	$[M-H]^-$	Molecular ion in negative ion mode.
220.0	$[M+H]^+$	Molecular ion in positive ion mode.
202.0	$[M-OH]^+$	Fragment from loss of hydroxyl radical.
174.0	$[M-COOH]^+$	Fragment from loss of the carboxylic acid group.
139.0	$[M-SO_2NH_2]^+$	Fragment from loss of the sulfamoyl group.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Fluoro-5-sulfamoylbenzoic acid**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is a suitable solvent for this compound due to its polarity.
 - Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.
- Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- For ^1H NMR, standard acquisition parameters (e.g., 16 scans, 2-second relaxation delay) are typically sufficient.
- For ^{13}C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Perform phase and baseline corrections to the resulting spectrum.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the residual solvent peak (DMSO at δ 2.50 for ^1H and δ 39.52 for ^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2-Fluoro-5-sulfamoylbenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[1\]](#)
[\[2\]](#)
 - The mixture should be a fine, homogeneous powder.
 - Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.[\[1\]](#)
- Data Acquisition:
 - Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Acquire the spectrum over a range of 4000 to 400 cm^{-1} .

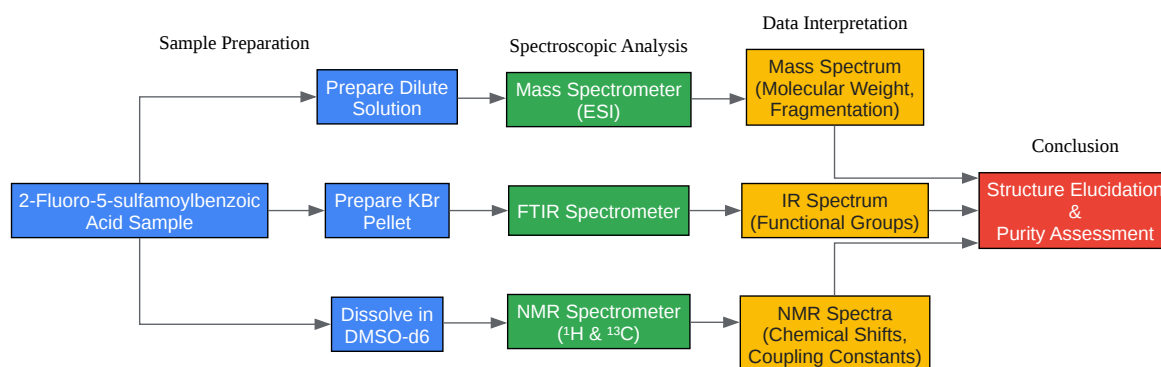
- Collect a background spectrum of the empty sample compartment prior to sample analysis.
- Spectral Interpretation:
 - Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **2-Fluoro-5-sulfamoylbenzoic acid** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[3]
 - Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.[3]
 - Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[3]
- Data Acquisition:
 - Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]
 - Acquire spectra in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and the deprotonated molecule $[M-H]^-$, respectively.
 - Perform tandem MS (MS/MS) experiments to induce fragmentation and aid in structural elucidation.[4]
- Data Analysis:
 - Determine the accurate mass of the molecular ion to confirm the elemental composition.
 - Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which provides further structural confirmation.[4]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **2-Fluoro-5-sulfamoylbenzoic acid**.



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Caption: Workflow for Spectroscopic Analysis.

This guide provides a comprehensive overview of the expected spectroscopic data and analytical protocols for **2-Fluoro-5-sulfamoylbenzoic acid**. By leveraging data from analogous structures and employing standardized experimental techniques, researchers can confidently characterize this important chemical entity.

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